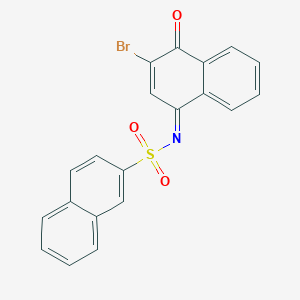![molecular formula C23H32O7 B281829 4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol](/img/structure/B281829.png)
4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of allyloxy and benzyloxy groups, and the formation of diol and diether functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving similar structures.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclohexane derivatives with allyloxy, benzyloxy, and diol functionalities. Examples include:
- 3-Allyloxy-6-(4-methoxy-benzyloxy)-cyclohexane-4,5-diol
- 3-Allyloxy-6-(4-methoxy-benzyloxy)-cyclohexane-1,2-diol
Uniqueness
4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C23H32O7 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
4-[(4-methoxyphenyl)methoxy]-7-prop-2-enoxyspiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1//'-cyclohexane]-5,6-diol |
InChI |
InChI=1S/C23H32O7/c1-3-13-27-19-17(24)18(25)20(28-14-15-7-9-16(26-2)10-8-15)22-21(19)29-23(30-22)11-5-4-6-12-23/h3,7-10,17-22,24-25H,1,4-6,11-14H2,2H3 |
Clé InChI |
ZHUWNCGRUWFHCZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COC2C(C(C(C3C2OC4(O3)CCCCC4)OCC=C)O)O |
SMILES canonique |
COC1=CC=C(C=C1)COC2C(C(C(C3C2OC4(O3)CCCCC4)OCC=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-4-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B281752.png)


![N-(1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281759.png)
![N-mesityl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281762.png)
![N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281763.png)
![N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281764.png)
![N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281766.png)
![N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281767.png)
![N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281768.png)
![N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281774.png)
![N-(3-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281776.png)
![N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281777.png)
